molecular formula C8H7N3O3 B2428040 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid CAS No. 639475-09-5

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid

Cat. No.: B2428040
CAS No.: 639475-09-5
M. Wt: 193.162
InChI Key: PDUXROJIRWXTKQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. The compound features a benzotriazole moiety attached to an acetic acid group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid typically involves the reaction of benzotriazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the benzotriazole moiety. The general reaction scheme is as follows:

  • Dissolve benzotriazole in a suitable solvent such as dimethylformamide (DMF).
  • Add chloroacetic acid to the solution.
  • Introduce a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution.
  • Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.
  • After completion, the product is isolated by filtration, washed, and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzotriazole moiety to amine derivatives.

    Substitution: The benzotriazole group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various benzotriazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole group can form hydrogen bonds, π-π stacking interactions, and coordinate with metal ions. These interactions enable the compound to modulate enzyme activity, inhibit microbial growth, and stabilize materials against degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid is unique due to its combination of the benzotriazole moiety and the acetic acid group, which imparts distinct reactivity and applications. Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in various fields of research and industry .

Properties

IUPAC Name

2-(benzotriazol-1-yloxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUXROJIRWXTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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